Methanesulfinamide

Description

Properties

IUPAC Name |

methanesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NOS/c1-4(2)3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHYTUQQCTUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methanesulfinamide: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinamide (CH₅NOS) is a foundational organosulfur compound characterized by a sulfinyl group attached to an amino group. While structurally simple, it represents a key entry point into the broader class of sulfinamides, which are of growing interest in medicinal chemistry and asymmetric synthesis. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic approaches related to this compound. It aims to furnish researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize and explore this chemical entity. Due to the prevalence of its oxidized counterpart, methanesulfonamide, in the literature, this guide will focus on delineating the distinct characteristics of this compound.

Introduction

The sulfinamide functional group, R-S(=O)NR'R'', is a critical structural motif in a variety of chemical contexts, from chiral auxiliaries in asymmetric synthesis to potential pharmacophores in drug discovery. This compound, as the simplest member of this class, provides a fundamental scaffold for understanding the chemistry of more complex sulfinamides. Its unique electronic and steric properties, stemming from the stereogenic sulfur center and the adjacent nitrogen atom, offer intriguing possibilities for molecular design and synthesis.

This guide will navigate the known chemical landscape of this compound, offering insights into its structure, and available data on its properties. Furthermore, it will explore potential synthetic strategies, drawing from general methodologies for sulfinamide preparation.

Chemical Structure and Core Properties

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers, due to the stereogenic nature of the sulfur atom.[1] The accurate determination and control of this stereochemistry are often crucial in its applications, particularly in asymmetric synthesis.

Molecular and Structural Data

A summary of the key identification and structural parameters for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CH₅NOS | [1] |

| Molecular Weight | 79.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18649-16-6 | [1] |

| SMILES | CS(=O)N | |

| Synonyms | (R)-Methanesulfinamide, (S)-Methanesulfinamide | [1] |

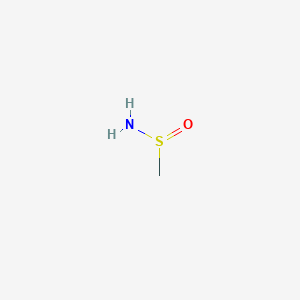

Diagram of this compound Structure:

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Conceptual):

-

Preparation of Methanesulfinyl Chloride:

-

Cool a solution of dimethyl disulfide in a suitable solvent (e.g., dichloromethane) to a low temperature (e.g., -10 to 0 °C).

-

Slowly bubble chlorine gas through the solution while maintaining the temperature.

-

After the reaction is complete, remove the solvent under reduced pressure to yield crude methanesulfinyl chloride. This intermediate is highly reactive and should be used immediately. [2]

-

-

Synthesis of this compound:

-

Dissolve the freshly prepared methanesulfinyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) and cool the solution.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent.

-

The reaction is expected to be exothermic and will likely produce ammonium chloride as a precipitate.

-

After the reaction is complete, filter the mixture to remove the ammonium chloride.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system.

-

Causality Behind Experimental Choices:

-

Low Temperatures: The reactions are performed at low temperatures to control the exothermicity and minimize potential side reactions.

-

Anhydrous Conditions: Methanesulfinyl chloride is moisture-sensitive and will hydrolyze. Therefore, anhydrous conditions are crucial for the success of the synthesis.

-

Inert Solvent: The use of an inert solvent prevents unwanted side reactions with the highly reactive sulfinyl chloride intermediate.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the sulfinamide functional group. Key reactive sites include the nucleophilic nitrogen atom, the electrophilic sulfur atom, and the acidic N-H protons.

Potential Reactions of this compound:

Caption: Potential reaction pathways of this compound.

-

N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can react with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted methanesulfinamides.

-

Reaction at the Sulfur Center: The electrophilic sulfur atom can be attacked by strong nucleophiles.

-

Deprotonation: The N-H protons are weakly acidic and can be removed by a strong base to generate the corresponding anion, which is a potent nucleophile.

-

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, yielding methanesulfonamide.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of sulfinamides has significant utility in several areas of chemical research and development.

Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure sulfinamides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. [3][4][5][6][7]By temporarily installing a chiral sulfinamide onto a substrate, chemists can direct the formation of new stereocenters with high selectivity. The sulfinamide group can then be readily cleaved to reveal the desired chiral product. Although more complex sulfinamides are commonly employed for this purpose, this compound represents the fundamental building block of this important class of compounds.

Scaffold in Medicinal Chemistry

The sulfonamide group is a well-established pharmacophore found in a wide range of approved drugs. [8][9]The related sulfinamide moiety is also of interest to medicinal chemists due to its distinct electronic and structural properties. It can act as a hydrogen bond donor and acceptor and possesses a stereogenic center that can be used to probe chiral binding pockets in biological targets. While the biological activities of methanesulfonamide derivatives have been explored, the potential of this compound as a scaffold in drug design remains an area for further investigation. [8][10][11][12]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a broad signal for the amine (NH₂) protons. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations.

-

S=O stretching vibration.

-

C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 79.

Safety and Handling

Specific safety data for this compound is not readily available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [13][14][15][16][17]

Conclusion

This compound, while a simple molecule, holds a significant position as the parent compound of the sulfinamide class. Its chirality and the unique properties of the sulfinamide group make it a compound of interest for further exploration in both asymmetric synthesis and medicinal chemistry. Although detailed experimental data for this compound is currently limited in the public domain, this guide provides a foundational understanding of its structure, potential synthetic routes, and likely chemical behavior. As the interest in sulfinamide-containing molecules continues to grow, a more thorough characterization and exploration of this compound and its derivatives will undoubtedly contribute to advancements in various fields of chemistry.

References

Sources

- 1. This compound | CH5NOS | CID 11115980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Auxiliaries [sigmaaldrich.com]

- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Page loading... [guidechem.com]

- 16. echemi.com [echemi.com]

- 17. synquestlabs.com [synquestlabs.com]

Introduction: The Pivotal Role of Chiral Amines and the Rise of Sulfinamide Chemistry

An In-Depth Technical Guide to the Application of Sulfinamides in Modern Organic Synthesis

Chiral amines are ubiquitous and indispensable structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their stereochemistry is often critical for biological activity, making the development of robust and predictable methods for their asymmetric synthesis a cornerstone of modern organic chemistry. While many strategies exist, the use of chiral sulfinamides, particularly tert-butanesulfinamide (tBS), has emerged as a gold standard.[3]

This guide will provide an in-depth exploration of the use of sulfinamides in organic synthesis. While the simplest member of this class is methanesulfinamide (CH₅NOS)[4], the field has been overwhelmingly dominated by its sterically hindered analog, (R)- and (S)-tert-butanesulfinamide , also known as Ellman's Auxiliary .[5] The bulky tert-butyl group is the key to its remarkable success, providing the steric shield necessary to direct nucleophilic attacks with exceptionally high diastereoselectivity.[6] Therefore, this guide will focus on the principles, applications, and protocols established for tert-butanesulfinamide as the archetypal reagent that fulfills the core requirements of researchers and drug development professionals.

We will delve into the foundational three-step sequence for chiral amine synthesis, explore the breadth of its applications, and touch upon related sulfinylamine chemistry, providing field-proven insights and detailed experimental frameworks.

Part 1: The Core Directive: Asymmetric Synthesis of Chiral Amines via N-Sulfinyl Imines

The power of tert-butanesulfinamide lies in its function as a chiral ammonia equivalent. The synthesis of a chiral primary amine from an achiral carbonyl compound is reliably achieved through a robust, three-step sequence.[1][2]

The Three-Pillar Workflow:

-

Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinimine).

-

Diastereoselective Addition: A nucleophile adds to the carbon-nitrogen double bond of the sulfinimine. The stereogenic sulfur atom and its bulky tert-butyl group effectively shield one face of the imine, directing the nucleophile to the opposite face with high diastereoselectivity.

-

Deprotection: The sulfinyl auxiliary is cleaved under mild acidic conditions to liberate the desired, highly enantioenriched primary amine.[7]

Causality of Stereoselection: The Chelation-Controlled Transition State

The remarkable diastereoselectivity observed in the nucleophilic addition step is the lynchpin of this methodology. For many organometallic nucleophiles (e.g., Grignard reagents), the reaction proceeds through a rigid, six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler type model.[8]

Key Features of the Model:

-

Chelation: The metal cation (e.g., Mg²⁺) coordinates to both the imine nitrogen and the sulfinyl oxygen.

-

Steric Shielding: To minimize steric clash, the large tert-butyl group occupies a pseudo-equatorial position.

-

Facial Bias: This arrangement forces the R-group of the imine into the other pseudo-equatorial position, leaving the smaller lone pair on the sulfur atom in a pseudo-axial orientation. Consequently, the bulky tert-butyl group effectively shields the Re-face (for an (R)-sulfinamide), directing the incoming nucleophile (Nu⁻) to the Si-face of the imine.

Part 2: Field-Proven Protocols & Data

Trustworthiness in synthetic methodology is built on reproducible, high-yielding protocols. Below are representative procedures for the key steps.

Experimental Protocol 1: Synthesis of N-Sulfinyl Imine

This procedure details the condensation of (R)-tert-butanesulfinamide with an aldehyde. Using a mild Lewis acid like titanium(IV) ethoxide is crucial for driving the reaction to completion, especially for less reactive or sterically hindered ketones.[6]

Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide (1.0 equiv).

-

Dissolve the sulfinamide in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Add the aldehyde (1.1 equiv) to the solution.

-

Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise via syringe at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by pouring it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is often pure enough for the next step.

Experimental Protocol 2: Diastereoselective Grignard Addition

This protocol describes the addition of a Grignard reagent to a prepared N-sulfinyl aldimine.

Step-by-Step Methodology:

-

Dissolve the N-sulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF, Toluene) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to the required temperature (typically -78 °C to -48 °C) using a dry ice/acetone or dry ice/acetonitrile bath.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise over 20-30 minutes, maintaining the internal temperature.

-

Stir the reaction at this temperature for 3-6 hours. Monitor by TLC for the disappearance of the imine.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the low temperature.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude sulfinamide adduct can be purified by flash column chromatography on silica gel.

Experimental Protocol 3: Auxiliary Cleavage

The final step involves the removal of the chiral auxiliary to unmask the primary amine.

Step-by-Step Methodology:

-

Dissolve the purified sulfinamide adduct (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4N HCl in dioxane, 2.0-3.0 equiv) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude amine hydrochloride salt.

-

To obtain the free amine, dissolve the salt in water, basify with aqueous NaOH (e.g., 1N solution) to pH > 11, and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the pure chiral amine.

Data Presentation: Scope of Nucleophilic Addition

The versatility of this method is demonstrated by the wide range of nucleophiles that can be successfully employed, leading to a diverse array of chiral amine structures with generally high yields and diastereoselectivities.

| Nucleophile Class | Reagent Example | Amine Product Type | Typical d.r. | Reference |

| Organomagnesium | PhMgBr, MeMgBr | α-Branched Amines | 90:10 to >99:1 | [9] |

| Organolithium | n-BuLi | α-Branched Amines | >95:5 | [10] |

| Organozinc | Et₂Zn | α-Branched Amines | >98:2 | |

| Enolates | Lithium enolate of t-butyl acetate | β-Amino Esters | >95:5 | |

| Acetylides | Lithium phenylacetylide | Propargylamines | >98:2 | [1] |

| Arylboronic Acids | PhB(OH)₂ (Rh-catalyzed) | Arylglycines | >98:2 | [1] |

Part 3: Expanding the Synthetic Toolkit

The utility of sulfinamide chemistry extends beyond the synthesis of simple acyclic amines.

Synthesis of N-Heterocycles

The chiral amine products serve as powerful intermediates for constructing nitrogen-containing heterocycles, which are prevalent motifs in natural products and therapeutics.[3] For example, intramolecular cyclization reactions of appropriately functionalized amine products can lead to the stereoselective synthesis of piperidines, pyrrolidines, and azetidines.[3]

Role in Drug Discovery and Total Synthesis

The reliability and predictability of the Ellman methodology have made it a go-to strategy in both academic and industrial settings. It has been instrumental in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs). A notable example is its application in an asymmetric synthesis of Cetirizine, an antihistamine drug, where it was used to establish the key stereocenter.[5]

From Sulfinamides to Sulfoximines

Sulfinamides are also valuable precursors to another important class of sulfur-based functional groups: sulfoximines. Sulfoximines are gaining significant attention in medicinal chemistry as bioisosteres of sulfones and sulfonamides, offering unique structural and physicochemical properties.[11][12] Synthetic routes often involve the oxidation of sulfilimines, which can be derived from sulfinamides, or direct NH-transfer reactions to sulfoxides.[11][12] The development of methods for direct NH transfer to sulfoxides using hypervalent iodine reagents has greatly facilitated access to this valuable chemical space.[11]

Conclusion

tert-Butanesulfinamide has fundamentally transformed the landscape of asymmetric amine synthesis. Its function as a robust and highly effective chiral auxiliary provides a predictable, scalable, and versatile platform for accessing a vast range of enantioenriched amines and their derivatives. The causality behind its high stereodirecting power is well-understood, and the experimental protocols are reliable and broadly applicable. For researchers, scientists, and drug development professionals, the Ellman sulfinamide methodology remains an indispensable tool for the efficient and elegant construction of chiral molecules that drive innovation in chemical science.

References

-

tert-Butanesulfinamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Zhong, Y., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. Springer Nature Experiments. [Link]

-

The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 14, 2026, from [Link]

-

Thomas, A., et al. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

-

Sulfinylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]

-

Zhong, Y., & Ellman, J. A. (2014). Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]

-

Andrews, J. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PubMed Central. [Link]

-

Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. (2023). PubMed. [Link]

-

Some fundamental reactions of sulfinylamines. (2022). ResearchGate. [Link]

-

Medley, J. W. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group, Harvard University. [Link]

-

Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. University of Bristol Research Portal. [Link]

-

Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. (2024). ResearchGate. [Link]

-

Ellman Auxiliaries for Amine Synthesis. (2024). YouTube. [Link]

-

Asymmetric Synthesis Using Chiral Sulfinyl Groups. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

-

Synthesis and Transformations of NH‐Sulfoximines. (2021). PubMed Central. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]

- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CH5NOS | CID 11115980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. bristol.ac.uk [bristol.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methanesulfinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methanesulfinamide: An Emerging Building Block

This compound (CAS No: 18649-16-6), the simplest primary sulfinamide, is a chiral organosulfur compound with significant potential in synthetic chemistry and drug discovery. Its structure, featuring a stereogenic sulfur center, makes it a valuable chiral auxiliary and a precursor for the synthesis of more complex chiral molecules. As interest in novel sulfur-containing scaffolds continues to grow within the pharmaceutical industry, a thorough understanding of the fundamental physicochemical properties of key building blocks like this compound is paramount for its effective application in areas such as medicinal chemistry and process development.

This technical guide provides a comprehensive overview of two critical physical properties of this compound: its melting point and solubility. While publicly available experimental data for these properties are currently limited, this guide furnishes detailed, field-proven protocols for their determination. By equipping researchers with these robust methodologies, this document aims to facilitate the generation of reliable data, thereby accelerating research and development efforts involving this promising compound. The protocols described herein are designed to be self-validating systems, ensuring the generation of accurate and reproducible results.

Physicochemical Properties of this compound

A precise understanding of the melting point and solubility of a compound is fundamental to its application in research and development. The melting point is a crucial indicator of purity and is essential for identification, while solubility data is critical for reaction design, formulation development, and purification processes.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | Data not available |

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Data not available |

| Methanol | Data not available |

| Ethanol | Data not available |

| Acetone | Data not available |

| Dichloromethane | Data not available |

| Toluene | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available |

Note: Quantitative solubility data for this compound in various solvents is not currently available in the public domain. The subsequent section details a standard protocol for determining these values.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[1] The principle involves heating a small, finely powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.[1]

Protocol Rationale

A slow and controlled heating rate (approximately 1-2°C per minute) is crucial as the melting point is approached to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[1][2] This ensures an accurate measurement of the temperature at which the phase transition occurs.[1] A rapid heating rate can lead to an artificially elevated and broad melting range.[1] Packing the sample to a height of 2-3 mm ensures uniform heat transfer throughout the sample.[2][3]

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[1][3]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3]

-

Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[3] Alternatively, drop the capillary tube through a long glass tube onto a hard surface to tightly pack the sample.[3] The final packed sample height should be between 2-3 mm.[2][3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.[3]

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[2][4]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[2] Insert a new capillary tube with the sample.

-

Controlled Heating: Heat the sample at a rate of approximately 1-2°C per minute when the temperature is about 15°C below the expected melting point.[2]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting). This provides the melting point range.

-

Repeatability: For accuracy, perform the determination in duplicate or triplicate.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5] This method involves agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached, followed by separation of the undissolved solid and analysis of the solute concentration in the saturated solution.[5]

Protocol Rationale

The core principle of this method is to establish a thermodynamic equilibrium between the dissolved and undissolved solute. Using an excess of the solid ensures that the solution becomes saturated.[5] The agitation period (typically 24-72 hours) is critical to ensure that the system has reached a steady state where the rate of dissolution equals the rate of precipitation.[5] Temperature control is vital as solubility is highly temperature-dependent. After reaching equilibrium, the separation of the solid phase, often by centrifugation or filtration, must be performed carefully to avoid altering the composition of the saturated solution.

Step-by-Step Methodology

-

Preparation: To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[5]

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient duration (e.g., 24 to 72 hours) to reach equilibrium.[5] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to separate the solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. Take care not to disturb the sediment.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

References

-

Melting point determination. Available at: [Link].

-

Experiment 1 - Melting Points. Available at: [Link].

-

Measuring the Melting Point. Westlab Canada. Published May 8, 2023. Available at: [Link].

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Updated April 7, 2022. Available at: [Link].

-

Method for Determining Capillary Melting Point. J&K Scientific LLC. Published November 29, 2023. Available at: [Link].

-

Melting point determination. Available at: [Link].

Sources

Methanesulfinamide as a chiral auxiliary in asymmetric synthesis

An In-depth Technical Guide to the Application of Sulfinamide Chiral Auxiliaries in Asymmetric Synthesis

Abstract

The relentless pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Among the diverse strategies developed to control stereochemistry, the use of chiral auxiliaries remains a powerful and practical approach. This guide provides a comprehensive overview of sulfinamides, most notably the tert-butanesulfinamide auxiliary developed by Ellman, as a robust and versatile tool for asymmetric synthesis. We will delve into the mechanistic underpinnings of their function, provide detailed experimental protocols, and explore the breadth of their application in the stereoselective synthesis of chiral amines and their derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this technology to solve complex synthetic challenges.

Introduction: The Power of Chiral Auxiliaries

Asymmetric synthesis is predicated on the ability to selectively produce one enantiomer of a chiral molecule over the other. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to reveal the desired enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, install and cleave under mild conditions with high yields, and exert a powerful stereodirecting effect.

Methanesulfinamide and its more sterically demanding analogue, tert-butanesulfinamide, have emerged as exceptionally effective chiral auxiliaries, particularly for the asymmetric synthesis of amines. Their utility stems from several key features:

-

High Stereochemical Control: The sulfinyl group, with its chiral sulfur atom, provides a robust stereochemical handle that effectively biases the trajectory of incoming nucleophiles.

-

Broad Applicability: These auxiliaries are compatible with a wide range of substrates and reaction conditions.

-

Predictable Stereochemistry: The stereochemical outcome of reactions employing sulfinamide auxiliaries can often be predicted with high accuracy using well-established mechanistic models.

-

Facile Cleavage: The auxiliary can be removed under mild acidic conditions, preserving the integrity of the newly formed stereocenter.

This guide will focus on the practical application and mechanistic understanding of these sulfinamide auxiliaries, providing the necessary detail for their successful implementation in a research or process development setting.

The Cornerstone: tert-Butanesulfinamide (Ellman's Auxiliary)

While this compound itself is a useful chiral auxiliary, the more sterically hindered tert-butanesulfinamide, often referred to as Ellman's auxiliary, has gained widespread prominence. The bulky tert-butyl group enhances the facial bias during nucleophilic attack, leading to higher diastereoselectivities.

Synthesis of tert-Butanesulfinamide

The auxiliary is readily prepared in either enantiomeric form. A common laboratory-scale synthesis involves the enantioselective oxidation of di-tert-butyl disulfide, followed by a sequence of reactions to yield the final sulfinamide. However, due to its commercial availability, most researchers will purchase this reagent.

Mechanism of Stereochemical Induction

The primary application of tert-butanesulfinamide is in the synthesis of chiral amines via the addition of nucleophiles to N-sulfinyl imines. The mechanism of stereocontrol is well-understood and is a key factor in the predictive power of this methodology.

The N-sulfinyl imine, formed by the condensation of the sulfinamide with an aldehyde or ketone, typically adopts a conformation where the bulky tert-butyl group and the imine substituent (R) are positioned to minimize steric interactions. For aldehydes, the E-imine is strongly favored. The stereochemical outcome is then dictated by the approach of the nucleophile to the imine carbon. A six-membered, chair-like transition state, involving coordination of the nucleophile's cation (e.g., Mg2+ or Li+) to both the sulfinyl oxygen and the imine nitrogen, is generally invoked. The nucleophile then attacks from the face opposite the sterically demanding tert-butyl group, leading to the observed product.

Caption: Mechanism of stereocontrol using Ellman's auxiliary.

Experimental Protocols

The following sections provide detailed, field-tested protocols for the key steps in a typical asymmetric amine synthesis using tert-butanesulfinamide.

Protocol 1: Synthesis of an N-tert-Butanesulfinyl Imine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

-

(R)-tert-butanesulfinamide

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous copper(II) sulfate (CuSO4)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (R)-tert-butanesulfinamide (1.0 eq).

-

Add anhydrous DCM (approx. 0.2 M concentration relative to the sulfinamide).

-

Add the aldehyde (1.1 eq) to the solution.

-

Add anhydrous CuSO4 (2.0 eq) to the flask. The CuSO4 acts as a water scavenger, driving the equilibrium towards the imine product.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO4.

-

Wash the Celite pad with additional DCM.

-

Concentrate the combined filtrate in vacuo to yield the crude N-sulfinyl imine.

-

The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the addition of a Grignard reagent to the previously synthesized N-sulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., ethylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution over 15-30 minutes. Maintaining a low temperature is critical for achieving high diastereoselectivity.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by 1H NMR analysis.

-

Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

Caption: A typical experimental workflow for asymmetric amine synthesis.

Protocol 3: Cleavage of the Sulfinamide Auxiliary

This final step removes the auxiliary to reveal the desired chiral amine.

Materials:

-

Enriched sulfinamide adduct

-

Hydrochloric acid (HCl) in methanol (commercially available or prepared by bubbling HCl gas through methanol)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the purified sulfinamide adduct (1.0 eq) in methanol.

-

Add a solution of HCl in methanol (e.g., 2 M, 3.0-4.0 eq).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

Redissolve the residue in diethyl ether and basify by washing with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo to yield the free chiral amine.

-

The by-product, tert-butyl sulfinate, can often be recovered and recycled.

Scope and Applications

The power of the sulfinamide auxiliary method lies in its broad scope. It has been successfully applied to the synthesis of a vast array of chiral amines, including α-branched, α,α-dibranched, propargyl, and β-amino alcohols.

Data Summary

The following table summarizes representative results for the addition of various organometallic reagents to N-sulfinyl imines derived from different aldehydes, showcasing the high yields and diastereoselectivities that are routinely achieved.

| Aldehyde | Organometallic Reagent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | EtMgBr | 95 | 98:2 |

| Isobutyraldehyde | MeMgBr | 91 | 96:4 |

| Cinnamaldehyde | PhLi | 88 | >99:1 |

| 3-Phenylpropanal | Vinylmagnesium bromide | 93 | 94:6 |

Data are representative and compiled from various literature sources.

Logical Relationships in Auxiliary Design

The effectiveness of the sulfinamide auxiliary is a direct consequence of its structure. The interplay between the chiral sulfur center and the sterically demanding group (tert-butyl) is critical for high stereoselectivity.

The Genesis of a Chiral Auxiliary: A Technical Guide to the Discovery and Impact of Methanesulfinamide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanesulfinamide functional group, particularly its chiral derivatives, represents a cornerstone of modern asymmetric synthesis. What was once a relatively simple organosulfur moiety has been transformed into an indispensable tool for the stereocontrolled synthesis of chiral amines—a critical component in over 80% of all drug candidates.[1] This technical guide provides an in-depth exploration of the history, discovery, and core chemical principles of this compound and its derivatives. We trace its origins from fundamental organosulfur chemistry to the watershed development of tert-butanesulfinamide by Jonathan A. Ellman, a discovery that revolutionized the synthesis of enantiomerically pure amines. This document details the causality behind key experimental designs, provides validated protocols, and offers a forward-looking perspective on this vital area of chemistry.

Part 1: Foundational Organosulfur Chemistry - The Precursor Landscape

The story of this compound is intrinsically linked to the broader history of organosulfur chemistry. For much of the early 20th century, the focus was on more oxidized sulfur species like sulfonamides, spurred by the discovery of their antibacterial properties by Gerhard Domagk.[2] The foundational chemistry for creating simple sulfinamides—the reaction of a sulfinyl chloride with an amine—was understood, but simple, achiral alkylsulfinamides like this compound did not initially garner significant attention.

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as these simple structures were often considered trivial derivatives of methanesulfinyl chloride. The focus of pioneering chemists was on understanding the stereochemical potential of heteroatoms. The realization by chemists like Sir William Jackson Pope at the turn of the 20th century that tetrahedral atoms with a lone pair of electrons, such as sulfur, could act as stable stereocenters was a monumental conceptual leap that laid the groundwork for the entire field of chiral heteroatom chemistry. However, translating this concept into practical, scalable synthetic methods for producing enantiomerically pure sulfinamides remained a formidable challenge for decades.

Part 2: The Ellman Revolution - tert-Butanesulfinamide as a "Chiral Ammonia" Equivalent

The landscape of asymmetric amine synthesis was irrevocably changed in 1997. Jonathan A. Ellman and his coworkers at the University of California, Berkeley, introduced (R)- and (S)-tert-butanesulfinamide as a highly versatile chiral auxiliary.[3][4] This breakthrough was born from the need for a robust and practical "chiral ammonia" equivalent that could be used to prepare primary amines of high enantiomeric purity.

The choice of the tert-butyl group was a critical design element. Its steric bulk provides several key advantages over simpler analogs like this compound or the previously studied p-toluenesulfinamide:

-

High Diastereoselectivity: The bulkiness of the tert-butyl group effectively shields one face of the derived N-sulfinylimine (C=N-S=O) intermediate, forcing incoming nucleophiles to attack from the less hindered face with high predictability.

-

Crystallinity: tert-Butanesulfinamide is a stable, crystalline solid, which facilitates its purification to high enantiomeric purity.[5]

-

Facile Cleavage: Despite its stability, the sulfinyl group can be easily cleaved under mild acidic conditions, liberating the desired chiral amine without racemization.

Ellman's initial 1997 publication in the Journal of the American Chemical Society described a practical, two-step synthesis that made both enantiomers of tert-butanesulfinamide readily accessible, paving the way for its widespread adoption.[4]

Logical Workflow for Asymmetric Amine Synthesis using Ellman's Auxiliary

The methodology follows a logical and highly effective three-step sequence, which has become a standard playbook for asymmetric amine synthesis in both academic and industrial laboratories.[6]

Part 3: Causality in Synthesis - The Development of a Scalable Process

The initial synthesis reported by Ellman was groundbreaking, but for industrial applications, a more cost-effective and scalable process was necessary. The key was the first step: the asymmetric oxidation of the inexpensive byproduct, tert-butyl disulfide.

Key Experimental Choices & Their Rationale

| Experimental Step | Reagents/Conditions | Rationale & Causality |

| Asymmetric Oxidation | VO(acac)₂, Chiral Schiff Base Ligand, H₂O₂ | The combination of a vanadium catalyst with a chiral ligand creates a chiral environment that directs the oxidant (H₂O₂) to one face of the sulfur atom in the disulfide, leading to an enantiomeric excess of the resulting thiosulfinate. This catalytic approach is highly atom-economical and avoids stoichiometric chiral reagents.[5] |

| Amide Displacement | Lithium Amide (LiNH₂) in liquid Ammonia (NH₃) | The reaction of the chiral thiosulfinate with lithium amide proceeds via a stereospecific nucleophilic substitution at the sulfur atom with complete inversion of configuration. Using liquid ammonia as the solvent is crucial because the poor solubility of LiNH₂ in other solvents can lead to significant racemization.[4] |

| Purification | Single Recrystallization | The resulting tert-butanesulfinamide is a crystalline solid. A single, well-chosen recrystallization step is often sufficient to upgrade the material to >99% enantiomeric excess, providing optically pure material for subsequent reactions.[7] |

This optimized two-step process, starting from an inexpensive chemical feedstock, transformed tert-butanesulfinamide from a novel reagent into a bulk chemical, now marketed by over 100 chemical supply companies.[1]

Part 4: Detailed Experimental Protocols

The following protocols are representative of the methods developed and optimized by the Ellman laboratory and are widely used in the field.

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide

This two-step protocol details the catalytic asymmetric oxidation of tert-butyl disulfide followed by amide displacement.

Step A: Catalytic Asymmetric Oxidation of tert-Butyl Disulfide

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (N₂), add VO(acac)₂ (0.25 mol %) and the chiral Schiff base ligand (0.26 mol %).

-

Reaction Setup: Add toluene, followed by tert-butyl disulfide (1.0 eq). Stir the mixture to form the catalyst complex.

-

Oxidation: Cool the reaction mixture to 0 °C. Add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.

-

Workup: After the reaction is complete (monitored by TLC or GC), allow the mixture to warm to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate.

Step B: Amide Displacement to form (R)-tert-Butanesulfinamide

-

Reaction Setup: In a flask equipped for low-temperature reaction, condense anhydrous ammonia (approx. 10 mL per 10 mmol of thiosulfinate). Add a catalytic amount of an iron(III) nitrate indicator.

-

Lithium Amide Formation: Slowly add small pieces of lithium metal until a persistent blue color indicates the formation of dissolved electrons, then add the remaining lithium. The reaction is stirred until the blue color dissipates, indicating complete formation of lithium amide.

-

Nucleophilic Displacement: Cool the lithium amide suspension to -78 °C. Add a solution of the crude thiosulfinate from Step A in anhydrous THF dropwise. The reaction is typically complete within 30 minutes.

-

Quench and Isolation: Quench the reaction by the careful addition of solid ammonium chloride. Allow the ammonia to evaporate. Extract the resulting slurry with ethyl acetate.

-

Purification: Wash, dry, and concentrate the combined organic extracts. The resulting crude solid can be recrystallized (e.g., from hexanes) to yield enantiomerically pure (R)-tert-butanesulfinamide as a white crystalline solid.[4][5]

Protocol 2: Asymmetric Synthesis of a Chiral Primary Amine

This protocol demonstrates the use of (R)-tert-butanesulfinamide to synthesize a chiral amine from an aldehyde.

-

Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂), add an anhydrous dehydrating agent such as magnesium sulfate (MgSO₄, 2.0 eq). Stir the mixture at room temperature until imine formation is complete (typically 12-24 hours).

-

Purification of Imine: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure. The resulting N-sulfinylimine is often pure enough for the next step but can be purified by chromatography if necessary.

-

Nucleophilic Addition: Dissolve the N-sulfinylimine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add the organometallic nucleophile (e.g., a Grignard reagent like PhMgBr, 1.5 eq) dropwise. Stir at low temperature until the reaction is complete.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Sulfinyl Group Cleavage: Dissolve the crude adduct in methanol (MeOH). Add a solution of hydrogen chloride (HCl) in an ether or dioxane (e.g., 4M HCl in dioxane, 2.0-3.0 eq). Stir at room temperature until cleavage is complete.

-

Final Isolation: Concentrate the reaction mixture. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free primary amine. Purification is typically achieved by chromatography or crystallization.

Part 5: The Modern Landscape and Future Outlook

The introduction of tert-butanesulfinamide catalyzed a paradigm shift, and its impact continues to expand. It has been employed on metric-ton scales for the industrial production of drug substances and is cited in over 6,000 publications and 3,000 patents.[1] The methodology has proven remarkably general, enabling the synthesis of a vast array of amine-containing structures, including α,α-dibranched amines, β-amino acids, and amino alcohols.[7]

Current research in the Ellman labs and elsewhere focuses on expanding the utility of sulfinamide chemistry, developing new catalytic C-N bond-forming reactions, and applying these methods to the synthesis of increasingly complex bioactive natural products and drug candidates.[1] The simple this compound moiety, once a chemical curiosity, has given rise to a powerful family of reagents that are fundamental to modern medicinal chemistry and will continue to enable the discovery of new therapeutics for years to come.

References

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

-

Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

- Benchchem. (n.d.). The Genesis of a Core Moiety: A Technical History and Discovery of Methanesulfonamide. Benchchem. Retrieved from a Google search. (Note: This source discusses methanesulfonamide, providing historical context for the broader class of compounds.)

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 121(1), 268-269. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to the Discovery and History of Chiral Sulfonamides. Benchchem.

-

Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Grantome. (n.d.). Asymmetric Synthesis Using tert-Butanesulfinamide - Jonathan Ellman. Retrieved from [Link]

-

Harmata, M., et al. (2007). Expedient synthesis of sulfinamides from sulfonyl chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]

-

Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]

-

Willis, M. C., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5965-5976. [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methanesulfinamide: A Specialist's Guide for Advanced Synthesis in Drug Discovery

Foreword: Distinguishing a Key Chiral Auxiliary

In the landscape of modern medicinal chemistry, precision in molecular architecture is paramount. This guide is dedicated to Methanesulfinamide (CH₃S(O)NH₂), a chiral sulfinamide that serves as a valuable building block in asymmetric synthesis. It is crucial to distinguish this compound from its more oxidized and achiral counterpart, Methanesulfonamide (CH₃SO₂NH₂). The presence of a stereocenter at the sulfur atom in this compound is the cornerstone of its utility, enabling the synthesis of complex chiral molecules, particularly amines, which are prevalent in a vast number of therapeutic agents. This guide provides an in-depth exploration of its commercial availability, synthesis, and strategic applications for researchers and professionals in drug development.

Part 1: Sourcing and Commercial Availability of this compound

While not as ubiquitous as bulk reagents, enantiomerically pure (R)- and (S)-Methanesulfinamide are available from several specialized chemical suppliers. Procurement decisions should be guided by the required scale, enantiomeric purity, and the supplier's capacity for larger-scale synthesis if the project progresses.

Leading Commercial Suppliers

The primary suppliers of this compound are those who specialize in chiral building blocks and reagents for the pharmaceutical and agrochemical industries.

Table 1: Key Commercial Suppliers of this compound

| Supplier | Available Enantiomers | Typical Scale | Purity | Noteworthy Aspects |

| Indagoo (via CymitQuimica)[1] | Racemic | Laboratory Scale | Not specified | Listed as a liquid, indicating it may be supplied as a solution or neat.[1] |

| Other Potential Suppliers | (R) and (S) | mg to kg | >95% | Researchers should inquire with major suppliers of chiral compounds who may offer custom synthesis. |

Note: The commercial availability of this compound is more limited than its tert-butyl analog. Researchers are advised to contact suppliers directly for current stock, pricing, and custom synthesis capabilities.

Critical Procurement Considerations

-

Enantiomeric Purity: For asymmetric applications, the enantiomeric excess (ee) is a critical parameter. A certificate of analysis confirming the ee should always be requested.

-

Chemical Purity: Impurities can have a significant impact on sensitive catalytic reactions. High-purity grades are essential for reproducible results.

-

Scalability: For drug development projects, it is vital to select a supplier who can demonstrate a clear and scalable synthesis route to support future needs.

-

Lead Time: As a specialty chemical, lead times for this compound may be longer than for more common reagents.

Part 2: Synthesis of Enantiopure this compound

While direct purchase is an option for small-scale research, an in-house synthesis of this compound can be more economical for larger quantities and offers greater control over quality. The most established methods for preparing chiral sulfinamides involve the asymmetric oxidation of a corresponding thiol or disulfide, or the reaction of a chiral sulfinylating agent with an amine source.

Proposed Asymmetric Synthesis Protocol

This protocol is based on established methods for the asymmetric synthesis of related sulfinamides and is a viable route to enantiopure this compound. The key step is the catalytic asymmetric oxidation of dimethyl disulfide.

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: A proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Methodology:

-

Catalyst Formation: In a rigorously dried, inert atmosphere (Nitrogen or Argon) reaction vessel, the chiral catalyst is prepared. A common choice would be a complex of a vanadium or titanium alkoxide with a chiral ligand, such as a derivative of an amino alcohol. The specific enantiomer of the ligand will determine the stereochemistry of the final product.

-

Reaction Cooldown: The reaction vessel is cooled to a low temperature, typically between -20 °C and 0 °C, to ensure high enantioselectivity.

-

Substrate and Oxidant Addition: Dimethyl disulfide is added to the reaction mixture, followed by the slow, dropwise addition of an oxidizing agent like hydrogen peroxide. The temperature must be carefully monitored and controlled during this exothermic step to prevent over-oxidation and loss of stereocontrol.

-

Formation of the Chiral Thiosulfinate: The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the dimethyl disulfide is consumed, yielding the chiral methyl methanethiosulfinate.

-

Amination: In a separate vessel, a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is prepared in an anhydrous solvent like THF at low temperature. The crude chiral methyl methanethiosulfinate is then slowly added to this solution to effect the amination.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude this compound is purified by flash column chromatography on silica gel to yield the enantiomerically pure product.

Justification of Experimental Choices:

-

Chiral Catalyst: The use of a chiral transition metal catalyst is fundamental to inducing asymmetry in the oxidation of the prochiral dimethyl disulfide.

-

Low Temperature: The enantioselectivity of many asymmetric oxidations is highly temperature-dependent. Low temperatures lock the catalyst-substrate complex into a more ordered transition state, leading to higher enantiomeric excess.

-

Strong, Non-nucleophilic Base for Amination: A strong base like LiHMDS is required to deprotonate the amine source, while its steric bulk minimizes undesired side reactions.

Part 3: Strategic Application in Asymmetric Synthesis for Drug Development

The primary value of this compound in drug development lies in its use as a chiral auxiliary for the asymmetric synthesis of amines. This is most powerfully demonstrated by its more sterically hindered and widely used analog, tert-butanesulfinamide. The principles, however, are directly transferable.

Asymmetric Synthesis of Chiral Amines

This compound can be condensed with aldehydes and ketones to form N-sulfinyl imines. These intermediates can then react with a wide range of nucleophiles, with the chiral sulfinyl group directing the attack to one face of the imine, thus establishing a new stereocenter with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond reveals the chiral amine.

Diagram 2: General Pathway for Asymmetric Amine Synthesis

Caption: The role of this compound as a chiral auxiliary in asymmetric amine synthesis.

Illustrative Application in a Pharmaceutical Context

Consider the synthesis of a key chiral amine intermediate for a novel therapeutic agent. The use of (R)-Methanesulfinamide would allow for the stereoselective construction of the desired enantiomer of the amine.

Diagram 3: Hypothetical Application in a Drug Synthesis Pathway

Caption: A representative pathway illustrating the use of this compound in the synthesis of a chiral API.

Conclusion

This compound, while a more specialized reagent than its tert-butyl counterpart, represents a valuable tool for the discerning synthetic chemist in the field of drug discovery. Its utility as a chiral auxiliary provides a reliable and powerful method for the asymmetric synthesis of a diverse array of chiral amines. A comprehensive understanding of its sourcing, synthesis, and strategic application can empower researchers to tackle complex synthetic challenges and accelerate the development of new medicines.

References

-

MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.com. [Link]

-

Rhenium Shop. Methanesulfonamide, N-[3-(aminomethyl)phenyl]- ≥ 100% (HPLC). Rhenium-bio.com. [Link]

-

CP Lab Safety. N-(2-Fluorophenyl)methanesulfonamide, 10 grams. Cplabsafety.com. [Link]

-

PubMed. Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation. Pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. Sulfonamide derivatives: Synthesis and applications. Researchgate.net. [Link]

-

PubMed. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Pubmed.ncbi.nlm.nih.gov. [Link]

-

MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.com. [Link]

-

PubMed. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Pubmed.ncbi.nlm.nih.gov. [Link]

-

Oakwood Chemical. Methanesulfonamide. Oakwoodchemical.com. [Link]

-

PubMed Central. Sulfonamide Derivatives and Pharmaceutical Applications Thereof. Ncbi.nlm.nih.gov. [Link]

-

Wikipedia. Dofetilide. En.wikipedia.org. [Link]

-

Royal Society of Chemistry. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Pubs.rsc.org. [Link]

-

ResearchGate. Efficient Asymmetric Synthesis of S,S-2-methylsulfanyl-2-methylsulfinyl-1-indanone. Researchgate.net. [Link]

-

ResearchGate. Regioselective Synthesis of Noval Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Researchgate.net. [Link]

- Google Patents. Synthesis method of (R)-(-)-1-methyl-3-amphetamine.

-

MDPI. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.com. [Link]

Sources

A Technical Guide to the Application of tert-Butanesulfinamide in Asymmetric Pharmaceutical Synthesis

Abstract

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as the biological activity of chiral molecules is often confined to a single stereoisomer. Among the myriad of tools available to the synthetic chemist, tert-butanesulfinamide, commonly known as Ellman's auxiliary, has emerged as a uniquely powerful and versatile chiral reagent.[1][2] This technical guide provides an in-depth exploration of the role and application of tert-butanesulfinamide in the asymmetric synthesis of chiral amines, focusing on the underlying mechanistic principles, practical experimental protocols, and its impact on the synthesis of complex pharmaceutical agents.

Introduction: The Chirality Challenge in Drug Development

A vast majority of pharmaceutical compounds contain amine functionalities, and very often, the desired therapeutic effect is linked to a specific three-dimensional arrangement of atoms around a chiral center.[2][3] The synthesis of single-enantiomer drugs is therefore not an academic exercise but a critical requirement for safety and efficacy. The challenge lies in controlling stereochemistry during a chemical reaction to favor the formation of one enantiomer over the other.

Chiral auxiliaries are compounds that temporarily attach to a starting material to direct a chemical reaction to occur on one face of the molecule, thereby creating the desired stereocenter.[4] After the reaction, the auxiliary is removed. tert-Butanesulfinamide, a chiral organosulfur compound developed by Jonathan A. Ellman, has become a "gold standard" chiral auxiliary for amine synthesis due to its high efficiency, broad applicability, and operational simplicity.[1][5][6]

The Core Reagent: (R)- and (S)-tert-Butanesulfinamide

tert-Butanesulfinamide (tBS) is a chiral amine equivalent available in both enantiomeric forms.[1] Its utility stems from several key features:

-

High Stereochemical Control: The bulky tert-butyl group and the chiral sulfur center create a highly ordered steric environment that directs incoming nucleophiles with exceptional precision.[3]

-

Stability and Reactivity: The resulting intermediates, N-sulfinylimines, are stable enough to be isolated yet sufficiently electrophilic to react with a wide range of nucleophiles.[1][6]

-

Mild Cleavage: The auxiliary can be removed under simple, mild acidic conditions without racemizing the newly formed chiral amine.[7][8]

-

Scalability: The synthesis of tBS itself is efficient, allowing for its large-scale production and use in industrial pharmaceutical manufacturing.[9]

The core strategy involves a three-step sequence: condensation of tBS with a ketone or aldehyde, diastereoselective nucleophilic addition to the resulting sulfinylimine, and finally, cleavage of the auxiliary.[10]

Mechanism of Action: A Step-by-Step Analysis

The remarkable stereocontrol exerted by the tert-butanesulfinyl group is best understood by examining the reaction mechanism. The process is a model of rational design in asymmetric synthesis.

Step 1: Formation of the N-tert-Butanesulfinylimine The synthesis begins with the condensation of enantiomerically pure tert-butanesulfinamide with a prochiral aldehyde or ketone. This reaction is typically facilitated by a mild Lewis acid or a dehydrating agent like copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) to drive the equilibrium towards the imine product.[9][11][12]

Step 2: Diastereoselective Nucleophilic Addition This is the key stereochemistry-defining step. The N-sulfinylimine is treated with an organometallic nucleophile (e.g., a Grignard or organolithium reagent). The high diastereoselectivity is rationalized by a Zimmerman-Traxler-type six-membered ring transition state.[13] The metal cation of the nucleophile coordinates to both the imine nitrogen and the sulfinyl oxygen. This locks the conformation of the sulfinylimine, forcing the nucleophile to attack from the sterically least hindered face, opposite the bulky tert-butyl group.

Step 3: Cleavage of the Chiral Auxiliary Once the new stereocenter is set, the tert-butanesulfinyl group is easily removed by treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol or isopropanol.[8] This hydrolysis reaction cleanly liberates the desired chiral primary amine as its ammonium salt, which can then be neutralized to the free amine.

Below is a diagram illustrating this fundamental three-step workflow.

Synthetic Protocols and Applications

The versatility of the Ellman auxiliary method is demonstrated by its application across a wide range of synthetic transformations.

Protocol: Asymmetric Synthesis of an α-Branched Amine

This protocol details a representative synthesis using an organometallic addition to an N-sulfinyl aldimine.

Objective: To synthesize an enantiomerically enriched α-branched primary amine.

Materials:

-

(R)-tert-butanesulfinamide

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous Copper(II) Sulfate (CuSO₄)

-

Anhydrous Dichloromethane (DCM)

-

Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in Et₂O)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrochloric Acid (4 M in Dioxane)

-

Methanol (MeOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

Methodology:

-

Imine Formation:

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM (3 M), add anhydrous CuSO₄ (2.0 eq).

-

Stir the mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.

-

Upon completion, filter the mixture through a pad of Celite, wash the filter cake with DCM, and concentrate the filtrate in vacuo to yield the crude N-sulfinyl imine, which is often used without further purification.

-

-

Diastereoselective Grignard Addition:

-

Dissolve the crude N-sulfinyl imine in anhydrous Et₂O (0.5 M) and cool the solution to -48 °C (a dry ice/acetonitrile bath).

-

Slowly add the ethylmagnesium bromide solution (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

-

Stir the reaction at -48 °C for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

-

-

Auxiliary Cleavage:

-

Dissolve the crude sulfinamide adduct in methanol (0.5 M).

-

Add 4 M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour.

-

Concentrate the mixture in vacuo.

-

Partition the residue between water and Et₂O. The aqueous layer contains the amine hydrochloride salt.

-

Wash the aqueous layer with Et₂O (2x) to remove the cleaved sulfinyl byproduct.

-

Basify the aqueous layer to pH > 10 with 2 M NaOH and extract the free amine with DCM (3x).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified chiral amine.

-

Scope of Nucleophiles and Electrophiles

The power of this methodology lies in its broad scope. A wide variety of nucleophiles and electrophiles can be successfully employed.[7]

| Electrophile (Source of C=N) | Nucleophile (R'-M) | Resulting Amine Structure | Typical d.r. |

| Aromatic Aldehydes | Alkyl Grignards | α-Aryl-α-alkyl amines | >95:5 |

| Aliphatic Aldehydes | Aryl Grignards | α-Alkyl-α-aryl amines | >90:10 |

| Ketones | Alkynyl lithium reagents | α,α-Disubstituted propargylamines | >98:2 |

| α,β-Unsaturated Aldehydes | Organocuprates | 1,4-addition products | Variable |

| Ketones | Reformatsky reagents | β-Amino esters | >90:10 |

Table 1. Representative scope of the Ellman auxiliary reaction.

Application in Pharmaceutical Synthesis

The reliability of tert-butanesulfinamide chemistry has led to its adoption in the synthesis of numerous drug candidates and approved medicines.[2] Its use is particularly prevalent where the creation of a specific amine stereocenter is crucial for biological activity. The synthesis of N-heterocycles, which are common motifs in pharmaceuticals, frequently relies on chiral amines derived from this method.[4][5][6]

The following diagram illustrates the central role of tert-butanesulfinamide in accessing diverse, high-value chiral building blocks for the pharmaceutical industry.

Conclusion and Future Outlook